molecular formula C22H19N3O3S2 B2829247 N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide CAS No. 923172-42-3

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2829247
CAS No.: 923172-42-3
M. Wt: 437.53
InChI Key: XNLBCROWHGLPPL-UHFFFAOYSA-N
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Description

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring, a dimethylsulfamoyl group, and a phenylbenzamide moiety, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide, followed by oxidation. The dimethylsulfamoyl group is introduced via a reaction with dimethylsulfamoyl chloride, and the phenylbenzamide moiety is attached through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors and automated synthesis can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]nicotinamide
  • N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide

Uniqueness

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S2/c1-25(2)30(27,28)18-12-13-19-20(14-18)29-22(23-19)24-21(26)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-14H,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLBCROWHGLPPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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